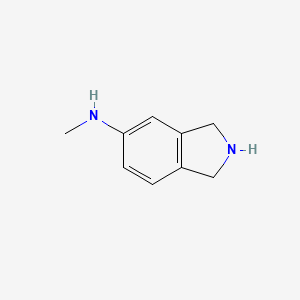![molecular formula C11H9F3N2O2 B13237018 5-Methyl-5-[2-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B13237018.png)
5-Methyl-5-[2-(trifluoromethyl)phenyl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5-[2-(trifluoromethyl)phenyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H9F3N2O2 and a molecular weight of 258.2 g/mol . This compound is known for its unique structural properties, which include a trifluoromethyl group attached to a phenyl ring, and an imidazolidine-2,4-dione core. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-[2-(trifluoromethyl)phenyl]imidazolidine-2,4-dione typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with urea and methylamine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-5-[2-(trifluoromethyl)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Applications De Recherche Scientifique
5-Methyl-5-[2-(trifluoromethyl)phenyl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-5-[2-(trifluoromethyl)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as tankyrase (TNKS), by binding to their active sites . This inhibition disrupts cellular processes that are critical for cancer cell survival, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione .
Nilutamide: 5,5-Dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione.
Uniqueness
5-Methyl-5-[2-(trifluoromethyl)phenyl]imidazolidine-2,4-dione is unique due to its specific trifluoromethyl substitution on the phenyl ring, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C11H9F3N2O2 |
|---|---|
Poids moléculaire |
258.20 g/mol |
Nom IUPAC |
5-methyl-5-[2-(trifluoromethyl)phenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H9F3N2O2/c1-10(8(17)15-9(18)16-10)6-4-2-3-5-7(6)11(12,13)14/h2-5H,1H3,(H2,15,16,17,18) |
Clé InChI |
ACLDUEPMFOYWSH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



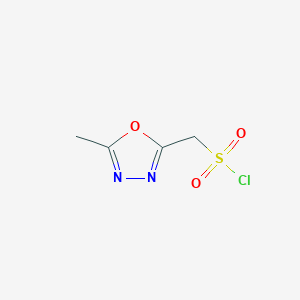
![3-[1-(Aminomethyl)cyclopentyl]azetidin-3-ol](/img/structure/B13236964.png)

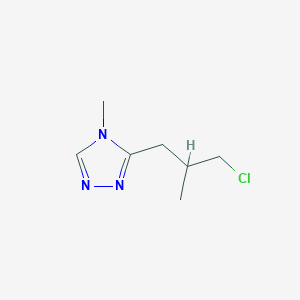
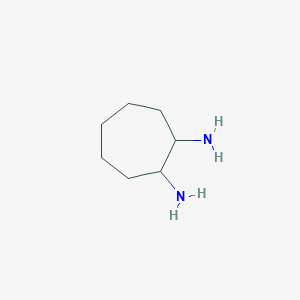

![{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol](/img/structure/B13236980.png)
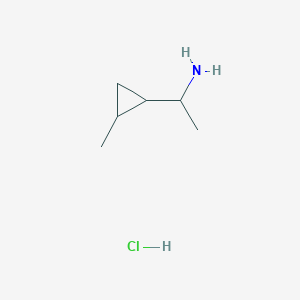
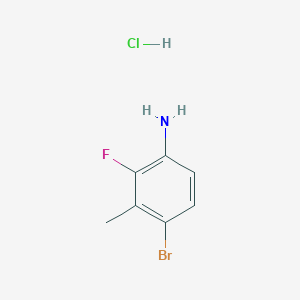
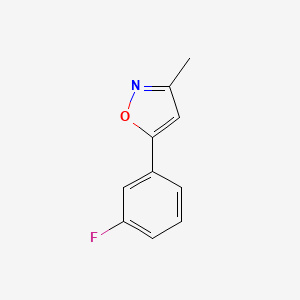
amine](/img/structure/B13236995.png)
